molecular formula C7H5FN2O2S B1370554 3-Cyano-4-fluorobenzenesulfonamide CAS No. 928139-30-4

3-Cyano-4-fluorobenzenesulfonamide

Cat. No.: B1370554
CAS No.: 928139-30-4
M. Wt: 200.19 g/mol
InChI Key: HVKUPIBRYPDOBG-UHFFFAOYSA-N
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Description

3-Cyano-4-fluorobenzenesulfonamide (C₇H₅FN₂O₂S) is a substituted benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH₂), a cyano (-CN) substituent at the 3-position, and a fluorine atom at the 4-position of the benzene ring. Its SMILES string is NS(=O)(=O)c1ccc(F)c(c1)C#N, and its InChIKey is HVKUPIBRYPDOBG-UHFFFAOYSA-N .

Preparation Methods

Stepwise Preparation Methods

Nitration and Reduction to 4-Fluoroaniline

  • Starting Material: Fluorobenzene.
  • Nitration: Electrophilic aromatic substitution with nitric acid introduces a nitro group to yield 4-fluoronitrobenzene.
  • Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation (H2/Pd-C) or chemical reductants such as iron/acid or tin chloride, producing 4-fluoroaniline.

Sulfonation to 4-Fluorobenzenesulfonamide

  • Sulfonation: 4-Fluoroaniline undergoes sulfonation typically with chlorosulfonic acid or sulfonyl chloride derivatives to introduce the sulfonamide moiety, yielding 4-fluorobenzenesulfonamide.
  • Reaction Conditions: Often performed in dichloromethane or other inert solvents with pyridine as a base to trap HCl byproduct.

Cyanation via Sandmeyer Reaction

  • Conversion of Amino to Cyano: The amino group on 4-fluorobenzenesulfonamide is converted to a cyano group using diazotization followed by substitution with copper(I) cyanide (Sandmeyer reaction).
  • Typical Conditions: Sodium nitrite and hydrochloric acid at low temperature for diazotization; copper(I) cyanide in aqueous medium for cyanation.

Alternative Direct Synthesis via Sulfonyl Chloride Intermediate

An efficient synthetic route involves the use of 3-cyano-4-fluorobenzenesulfonyl chloride as a key intermediate:

Example Reaction:

Reagent Conditions Yield (%) Notes
3-Cyano-4-fluorobenzenesulfonyl chloride + Ammonia Pyridine, DCM, 0–20 °C, 18 h ~60% Sonication can improve solubility and yield

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose
Nitration HNO3/H2SO4 or mixed acid Introduce nitro group
Reduction H2/Pd-C or SnCl2/HCl Reduce nitro to amino group
Sulfonation Chlorosulfonic acid or sulfonyl chloride + Pyridine Introduce sulfonamide group
Cyanation (Sandmeyer) NaNO2/HCl, CuCN Convert amino to cyano group
Sulfonyl chloride route Chlorosulfonation followed by reaction with NH3 or amines Direct sulfonamide formation

Detailed Research Findings and Industrial Considerations

  • Industrial Synthesis: Optimized for scale-up using continuous flow reactors to enhance reaction control and yield, especially for sulfonation and cyanation steps.
  • Catalysts: Palladium catalysts are preferred for selective reduction steps.
  • Solvent Choice: Dichloromethane, acetonitrile, or dimethyl sulfoxide (DMSO) are commonly used depending on reaction step and solubility.
  • Bases: Pyridine and potassium carbonate are frequently employed to neutralize acids formed during substitution reactions.
  • Sonication: Has been shown to improve reaction kinetics and product solubility in sulfonyl chloride amidation.

Representative Synthetic Procedure Example

Synthesis of 3-cyano-4-fluorobenzenesulfonamide via sulfonyl chloride intermediate :

  • To a cooled (0 °C) solution of 2-aminothiazole in dichloromethane and pyridine, 3-cyano-4-fluorobenzenesulfonyl chloride is added portion-wise.
  • The mixture is allowed to warm to room temperature and stirred for 18 hours.
  • Sonication for 2.5 hours helps dissolve precipitates.
  • After concentration and azeotropic drying, the residue is treated with aqueous HCl to precipitate the product.
  • Filtration and washing yield this compound as a solid with ~60% yield.

Data Table: Key Reaction Parameters

Reaction Step Temperature (°C) Solvent Time (h) Yield (%) Notes
Nitration 0–25 Mixed acid 1–2 70–85 Control temperature to avoid poly-nitration
Reduction 25–50 Ethanol, H2/Pd-C 2–4 80–95 Catalytic hydrogenation preferred
Sulfonation 0–25 DCM, Pyridine 12–18 65–80 Pyridine scavenges HCl
Cyanation (Sandmeyer) 0–5 Aqueous medium 1–2 50–70 Diazonium salt intermediate
Sulfonyl chloride amidation 0–20 DCM, Pyridine 18–20 ~60 Sonication improves yield

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 3-Cyano-4-fluorobenzenesulfonamide serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

  • Enzyme Inhibition Studies : This compound has been investigated for its potential as an enzyme inhibitor. The presence of the cyano and sulfonamide groups enhances its binding affinity to various enzymes, which can be crucial for understanding biochemical pathways.
  • Biochemical Assays : It can act as a ligand in biochemical assays, providing insights into receptor interactions and cellular mechanisms.

Medicine

  • Therapeutic Potential : Research has indicated that this compound may exhibit anti-inflammatory and antimicrobial properties. Its ability to inhibit specific enzymes could lead to the development of new therapeutic agents targeting diseases such as cancer or infections.
  • Drug Development : The compound's structure allows it to be modified for creating new drug candidates with improved efficacy and selectivity against various biological targets.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in agrochemicals and pharmaceuticals, where it can serve as a precursor for active pharmaceutical ingredients (APIs) or other valuable chemical products .

Case Studies

  • Enzyme Inhibition Research : A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in cancer cell proliferation. This research highlighted its potential as a lead compound for developing targeted cancer therapies.
  • Antimicrobial Activity : Another investigation revealed that modifications of this compound exhibited significant antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Cyano-4-fluorobenzenesulfonamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyano and sulfonamide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Contexts

(i) 1-Fluoro-4-(methylsulfonyl)benzene

  • Structure : Features a methylsulfonyl (-SO₂CH₃) group at the 4-position and fluorine at the 1-position.
  • Key Differences: Lacks the cyano group and sulfonamide moiety present in 3-cyano-4-fluorobenzenesulfonamide.
  • Relevance : Found as a related substance in the synthesis of Bicalutamide (an anti-androgen drug), highlighting its role as a pharmaceutical intermediate .

(ii) N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

  • Structure: Contains a trifluoromethyl (-CF₃) group at the 3-position and a cyano group at the 4-position, coupled with a hydroxypropanamide side chain.
  • Relevance: Used in the synthesis of Bicalutamide derivatives, emphasizing the role of fluorinated and cyano-substituted aromatics in drug design .

(iii) 2-(Difluoromethoxy)benzonitrile

  • Structure : A benzonitrile derivative with a difluoromethoxy (-OCHF₂) group at the 2-position.
  • Key Differences : Lacks the sulfonamide group and has a different substitution pattern (fluorine in the methoxy group vs. direct fluorine on the benzene ring).
  • Relevance : Used in organic synthesis, demonstrating the versatility of fluorinated nitriles in building bioactive molecules .

Physicochemical and Functional Comparisons

Compound Substituents Molecular Formula Key Functional Groups Storage Conditions
This compound 3-CN, 4-F, 1-SO₂NH₂ C₇H₅FN₂O₂S Sulfonamide, nitrile, fluorine Combustible solid (WGK 3)
1-Fluoro-4-(methylsulfonyl)benzene 4-SO₂CH₃, 1-F C₇H₇FO₂S Methylsulfonyl, fluorine Not specified
2-(Difluoromethoxy)benzonitrile 2-OCHF₂, 1-CN C₈H₅F₂NO Difluoromethoxy, nitrile Not specified
  • Electronic Effects: The electron-withdrawing cyano and sulfonamide groups in this compound enhance the electrophilicity of the aromatic ring compared to analogues with methylsulfonyl or alkoxy substituents .
  • Stability and Safety: this compound is classified as a combustible solid (WGK 3), indicating moderate water hazard risk, whereas safety data for analogues remain undocumented .

Collision Cross-Section (CCS) Predictions

For this compound, predicted CCS values in different ionized forms are:

Ion Form m/z CCS (Ų)
[M+H]⁺ 217.03 175.6
[M-H]⁻ 215.02 162.3

Research Implications and Limitations

  • Drug Discovery: The sulfonamide and cyano groups in this compound make it a candidate for protease inhibition or receptor modulation, paralleling applications of Bicalutamide-related compounds .
  • Synthetic Utility: Fluorine and cyano substituents improve metabolic stability and binding affinity, aligning with trends in fluorinated drug development .

Biological Activity

3-Cyano-4-fluorobenzenesulfonamide (CFBS) is an organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring a cyano group, a fluorine atom, and a sulfonamide moiety, contributes to its potential as a therapeutic agent. This article details the biological activity of CFBS, supported by data tables, case studies, and research findings.

  • Chemical Formula : C₇H₆FNO₂S
  • Molecular Weight : 185.19 g/mol
  • Structural Features :
    • Cyano group (-C≡N)
    • Fluorine atom attached to a benzene ring
    • Sulfonamide group (-SO₂NH₂)

CFBS exhibits its biological effects primarily through enzyme inhibition and receptor binding. The cyano and sulfonamide groups enhance its binding affinity to various targets, blocking substrate access and inhibiting enzyme activity. This mechanism is crucial for its potential therapeutic applications.

Enzyme Inhibition

CFBS has been investigated for its role as an enzyme inhibitor in several studies. It demonstrates inhibitory effects on various enzymes, making it a candidate for drug development. Notably, it has shown promise in inhibiting:

  • Carbonic Anhydrase : CFBS has been studied for its ability to inhibit carbonic anhydrase enzymes, which are vital in regulating pH and fluid balance in biological systems.
  • SARS-CoV-2 nsp14 Methyltransferase : Recent studies indicate that CFBS can inhibit the nsp14 enzyme of SARS-CoV-2, which is critical for viral replication. The IC50 values reported range from 19 to 80 nM, showcasing its potential as an antiviral agent .

Antimicrobial and Anti-inflammatory Properties

CFBS has also been explored for its antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Preliminary investigations suggest that CFBS may have efficacy against certain bacterial strains, making it a potential lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : The compound's sulfonamide group is known for anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of CFBS, it is essential to compare it with structurally similar compounds. The following table summarizes key comparisons:

Compound NameStructural FeaturesUnique Aspects
4-Cyano-3-fluorobenzenesulfonamideCyano group at para positionDifferent position affects reactivity
3-Cyano-N-methylbenzenesulfonamideMethyl substitution on nitrogenAlters solubility and biological activity
3-Fluoro-4-cyanobenzenesulfonamideFluorine at meta positionChanges electronic properties significantly

Case Studies

  • Inhibition of SARS-CoV-2 nsp14 : A study demonstrated that CFBS effectively binds to the methyltransferase active site of SARS-CoV-2 nsp14, leading to significant inhibition of viral replication pathways . The binding affinity was assessed using molecular docking simulations.
  • Fragment-based Lead Discovery : Research utilizing fragment-based approaches highlighted CFBS's potential as a lead compound in drug discovery due to its favorable binding thermodynamics with target proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyano-4-fluorobenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer : The synthesis typically involves sulfonylation of 3-cyano-4-fluorobenzene derivatives. Key steps include:

  • Chlorosulfonation : Reacting 3-cyano-4-fluorobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
  • Ammonolysis : Treating the intermediate with aqueous ammonia or amines to yield the sulfonamide .
    Optimization : Use factorial design to vary parameters (temperature, solvent polarity, stoichiometry) and analyze yield via HPLC. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution patterns (δ ~ -110 ppm for para-fluorine), while 1H^{1}\text{H} NMR identifies aromatic protons and sulfonamide NH2_2 (δ ~ 7.5–8.5 ppm) .
  • IR : Stretching vibrations for -CN (~2240 cm1^{-1}) and sulfonamide S=O (~1350, 1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 215.02) .

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer :

  • Melting Point Analysis : Compare observed melting points (e.g., 145–147°C) with literature values to detect impurities .
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify purity (>98%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using Gaussian or ORCA software .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation free energy in DMSO) to predict regioselectivity .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer :

  • Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to address discrepancies in conformational analysis .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and recalibrate using experimental benchmarks .

Q. What advanced techniques elucidate reaction mechanisms involving this compound?

Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled ammonia in ammonolysis to track sulfonamide formation via 15N^{15}\text{N} NMR .
  • In Situ Spectroscopy : Employ ReactIR to monitor intermediates (e.g., sulfonyl chloride) in real time during synthesis .
  • Kinetic Isotope Effects : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Q. How to design biological activity assays for this compound derivatives?

Methodological Answer :

  • Target Selection : Screen against enzymes like carbonic anhydrase (fluorinated sulfonamides are known inhibitors) using fluorescence-based assays .
  • Dose-Response Studies : Use IC50_{50} determination (e.g., 0.1–100 µM range) to quantify potency .
  • Structural Modifications : Introduce substituents (e.g., morpholine rings) via Suzuki coupling to enhance bioavailability .

Properties

IUPAC Name

3-cyano-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKUPIBRYPDOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928139-30-4
Record name 3-cyano-4-fluorobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Cyano-4-fluorobenzene-1-sulfonyl chloride (1.1 g) in 1,4-dioxane (10 mL) at 0° C. was treated dropwise with a 7 M ammonia solution in methanol (3.57 mL) and stirred for 30 minutes. A small amount of solid was removed by filtration and discarded. The filtrate was concentrated, diluted with ethyl acetate, washed with water and brine, dried (MgSO4), filtered, concentrated and triturated with diethyl ether to give the product.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.57 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated ammonium hydroxide (28% solution in water, 3.17 mL) was cooled to 0° C. and 3-cyano-4-fluorobenzene-1-sulfonyl chloride (1.00 g) was added. The solution was mixed at 0° C. for four minutes. 4M HCl (10 mL) was added slowly and the solution was extracted with ethyl acetate. The extract was dried on brine and anhydrous sodium sulfate and the solvent removed under vacuum.
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
3-Cyano-4-fluorobenzenesulfonamide
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
3-Cyano-4-fluorobenzenesulfonamide
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
3-Cyano-4-fluorobenzenesulfonamide
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
3-Cyano-4-fluorobenzenesulfonamide
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
3-Cyano-4-fluorobenzenesulfonamide
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
3-Cyano-4-fluorobenzenesulfonamide

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